

# Application Notes and Protocols for Studying TRAK1 Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to investigate the function of Trafficking Kinesin-Binding Protein 1 (TRAK1). TRAK1 is a crucial adaptor protein involved in the regulation of mitochondrial and endosomal transport, and its dysfunction has been linked to neurological disorders.[1] This document outlines the biological context of TRAK1, detailed protocols for CRISPR-Cas9-mediated gene knockout in a relevant neuronal cell line, and methods for assessing the functional consequences of TRAK1 ablation.

### **Introduction to TRAK1 Function**

TRAK1, also known as Milton, plays a pivotal role in intracellular trafficking. Its primary functions include:

Mitochondrial Transport: TRAK1 acts as an adaptor protein that links mitochondria to kinesin
and dynein motors for their transport along microtubules.[2] It forms a complex with the outer
mitochondrial membrane protein Miro and the kinesin heavy chain KIF5B to facilitate
anterograde (towards the cell periphery) transport of mitochondria.[2][3] This process is
essential for supplying ATP and buffering calcium at sites of high energy demand, such as
synapses in neurons.







Endosome-to-Lysosome Trafficking: TRAK1 is also involved in the regulation of endosomal sorting and trafficking. It interacts with Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs), a key component of the endosomal sorting machinery, to control the degradation of internalized receptors like the Epidermal Growth Factor Receptor (EGFR).[4]
 [5]

Dysregulation of TRAK1 function has been associated with neurological conditions, including hypertonia and developmental and epileptic encephalopathy, highlighting its importance in neuronal homeostasis.[4]

## **Quantitative Data on TRAK1 Disruption**

The following table summarizes quantitative data from studies investigating the impact of reduced TRAK1 function on cellular processes. While these data are from shRNA-mediated knockdown experiments, they provide a strong indication of the expected phenotypes following CRISPR-Cas9 knockout.



| Parameter                                            | Cell Type                      | Method of<br>Disruption                          | Result                                                                | Reference |
|------------------------------------------------------|--------------------------------|--------------------------------------------------|-----------------------------------------------------------------------|-----------|
| Percentage of<br>Mobile<br>Mitochondria in<br>Axons  | Hippocampal<br>Neurons         | TRAK1 shRNAi                                     | 56 ± 6%<br>decrease                                                   | [6]       |
| Anterograde<br>Mitochondrial<br>Movement in<br>Axons | Hippocampal<br>Neurons         | TRAK1 shRNAi                                     | 56 ± 4%<br>decrease in the<br>percentage of<br>mobile<br>mitochondria | [6]       |
| Retrograde<br>Mitochondrial<br>Movement in<br>Axons  | Hippocampal<br>Neurons         | TRAK1 shRNAi                                     | 64 ± 7% decrease in the percentage of mobile mitochondria             | [6]       |
| Mitochondrial Fusion Rate                            | HeLa Cells                     | Trak1 depletion                                  | 54.4 ± 2.9% reduction                                                 | [7]       |
| Mitochondrial<br>Fission Rate                        | HeLa Cells                     | Trak1 depletion                                  | Significant decrease                                                  | [7]       |
| Mitochondrial Respiration (Oxygen Consumption Rate)  | TRAK1-deficient<br>fibroblasts | Naturally<br>occurring<br>truncating<br>variants | Diminished<br>mitochondrial<br>respiration                            | [8][9]    |
| Mitochondrial<br>Membrane<br>Potential               | TRAK1-deficient<br>fibroblasts | Naturally<br>occurring<br>truncating<br>variants | Reduced<br>mitochondrial<br>membrane<br>potential                     | [8][9]    |

# Signaling and Experimental Workflow Diagrams TRAK1-Mediated Mitochondrial Transport Pathway





Click to download full resolution via product page

Caption: TRAK1-mediated anterograde mitochondrial transport.

### **TRAK1** in Endosomal Sorting Pathway





Click to download full resolution via product page

Caption: Role of TRAK1 in the endosome-to-lysosome pathway.

# CRISPR-Cas9 Experimental Workflow for TRAK1 Knockout





Click to download full resolution via product page

Caption: Experimental workflow for generating TRAK1 knockout cell lines.



# Experimental Protocols CRISPR-Cas9 Mediated Knockout of TRAK1 in SH-SY5Y Cells

This protocol describes the generation of a stable TRAK1 knockout in the human neuroblastoma cell line SH-SY5Y, a common model for neuronal studies.[10][11][12][13]

#### 4.1.1. sgRNA Design for TRAK1 Knockout

As experimentally validated sgRNA sequences for human TRAK1 are not readily available in the public domain, researchers should design and validate their own.

- Target Selection: Identify conserved exons early in the TRAK1 coding sequence to maximize
  the likelihood of generating a loss-of-function mutation. The NCBI gene database is a useful
  resource for this (Gene ID: 22906).[14]
- sgRNA Design Tools: Utilize online tools such as Benchling or the Integrated DNA
   Technologies (IDT) Custom Alt-R™ CRISPR-Cas9 guide RNA design tool. These tools
   predict on-target efficiency and potential off-target effects.
- Design Considerations:
  - Select 2-3 sgRNAs targeting different regions of the early exons.
  - Ensure the sgRNA sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
  - Avoid sgRNAs with high predicted off-target scores.

#### 4.1.2. Materials

- SH-SY5Y cells
- DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Cas9 nuclease (e.g., Alt-R® S.p. Cas9 Nuclease V3 from IDT)



- Synthetic sgRNAs for TRAK1 (custom synthesized)
- Electroporation system (e.g., Neon™ Transfection System)
- 96-well plates for single-cell cloning
- Genomic DNA extraction kit
- PCR reagents and primers flanking the sgRNA target sites
- Sanger sequencing service
- Primary antibody against TRAK1 for Western blotting
- Secondary antibody and detection reagents for Western blotting

#### 4.1.3. Protocol

- Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C and 5% CO2. Ensure cells
  are healthy and in the logarithmic growth phase before transfection.
- Ribonucleoprotein (RNP) Complex Formation:
  - For each sgRNA, mix the Cas9 nuclease and the synthetic sgRNA at a 1:1.2 molar ratio.
  - Incubate at room temperature for 20 minutes to allow for RNP complex formation.
- Electroporation of SH-SY5Y Cells:
  - Harvest SH-SY5Y cells and resuspend them in a suitable electroporation buffer at the desired concentration.
  - Add the pre-formed RNP complexes to the cell suspension.
  - Electroporate the cells using optimized parameters for SH-SY5Y.
- Single-Cell Cloning:



- Immediately after electroporation, dilute the cells and plate them into 96-well plates at a density of approximately 0.5 cells per well to ensure the growth of clonal populations.
- Incubate the plates and monitor for colony formation.
- Clonal Expansion:
  - Once colonies are visible, expand individual clones into larger culture vessels.
  - Create duplicate plates for genomic DNA extraction and cryopreservation.
- Genomic DNA Validation:
  - Extract genomic DNA from a portion of each expanded clone.
  - Perform PCR using primers that flank the sgRNA target sites.
  - Analyze the PCR products by Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
- · Western Blot Validation:
  - Prepare protein lysates from the remaining portion of the expanded clones identified as having frameshift mutations.
  - Perform Western blotting using a validated anti-TRAK1 antibody to confirm the absence of TRAK1 protein expression.

### **Analysis of Mitochondrial Motility**

This protocol outlines a method to assess changes in mitochondrial transport in TRAK1 knockout and wild-type SH-SY5Y cells.

#### 4.2.1. Materials

- TRAK1 knockout and wild-type SH-SY5Y cells
- MitoTracker<sup>™</sup> Red CMXRos (or other suitable mitochondrial stain)



- Live-cell imaging microscope with environmental control (37°C, 5% CO2)
- Image analysis software (e.g., Fiji/ImageJ with the Kymograph plugin)

#### 4.2.2. Protocol

- Cell Plating and Staining:
  - Plate TRAK1 knockout and wild-type SH-SY5Y cells onto glass-bottom dishes suitable for live-cell imaging.
  - Allow the cells to adhere and grow for 24-48 hours.
  - Incubate the cells with MitoTracker™ Red CMXRos according to the manufacturer's instructions to label mitochondria.
- Live-Cell Imaging:
  - Mount the dish on the microscope stage within the environmental chamber.
  - Acquire time-lapse images of neurite-like processes at a rate of approximately 1 frame every 2-5 seconds for a total of 5-10 minutes.
- Image Analysis:
  - Use image analysis software to generate kymographs from the time-lapse videos of the neurites.
  - From the kymographs, quantify the following parameters:
    - Percentage of mobile mitochondria (number of moving mitochondria / total number of mitochondria).
    - Anterograde and retrograde mitochondrial velocity.
    - Run length and duration of mitochondrial movement.
  - Compare the data from TRAK1 knockout and wild-type cells.



### Conclusion

The application of CRISPR-Cas9 technology provides a powerful and precise approach to elucidate the multifaceted roles of TRAK1 in cellular physiology and disease. By generating stable TRAK1 knockout cell lines, researchers can conduct detailed functional analyses to dissect its involvement in mitochondrial dynamics, endosomal trafficking, and neuronal health. The protocols and information provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to investigate TRAK1 as a potential therapeutic target.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biorxiv.org [biorxiv.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. DISC1 complexes with TRAK1 and Miro1 to modulate anterograde axonal mitochondrial trafficking PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypertonia-associated Protein Trak1 is a Novel Regulator of Endosome-to-Lysosome Trafficking PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondria-adaptor TRAK1 promotes kinesin-1 driven transport in crowded environments PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR/Cas9 unveils the dynamics of the endogenous μ-opioid receptors on neuronal cells under continuous opioid stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using the CRISPR/Cas9 system to understand neuropeptide biology and regulation -PMC [pmc.ncbi.nlm.nih.gov]



- 12. researchgate.net [researchgate.net]
- 13. The CRISPR-Cas9 knockout DDC SH-SY5Y in vitro model for AADC deficiency provides insight into the pathogenicity of R347Q and L353P variants: a cross-sectional structural and functional analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TRAK1 trafficking kinesin protein 1 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying TRAK1 Function Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179575#using-crispr-cas9-to-study-trak1-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com